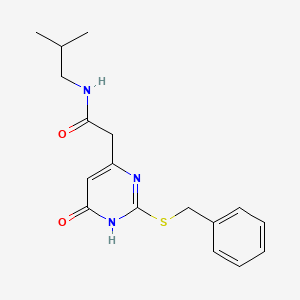

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide

Description

This compound belongs to the 2-thiouracil derivatives, characterized by a pyrimidine core substituted with a benzylthio group at position 2, a ketone at position 6, and an N-isobutylacetamide side chain at position 2. Its molecular formula is C₁₉H₂₂N₃O₂S (calculated molecular weight: 356.47 g/mol). The benzylthio group enhances lipophilicity, while the isobutyl acetamide moiety may influence solubility and biological interactions .

Properties

IUPAC Name |

2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-12(2)10-18-15(21)8-14-9-16(22)20-17(19-14)23-11-13-6-4-3-5-7-13/h3-7,9,12H,8,10-11H2,1-2H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJLEJHLDWXATN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CC1=CC(=O)NC(=N1)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide can be achieved through a multi-step process

Formation of the Dihydropyrimidinone Core: : The dihydropyrimidinone core can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde (e.g., benzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and urea or thiourea.

Introduction of the Benzylthio Group: : The benzylthio group can be introduced via a nucleophilic substitution reaction, where a suitable benzylthiol is reacted with the dihydropyrimidinone core under basic conditions.

Attachment of the Isobutylacetamide Side Chain: : The final step involves the acylation of the dihydropyrimidinone core with isobutyryl chloride or a similar acylating agent to introduce the isobutylacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow synthesis, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide can undergo a variety of chemical reactions, including:

Oxidation: : The benzylthio group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: : The ketone group in the dihydropyrimidinone core can be reduced to form an alcohol.

Substitution: : The hydrogen atoms on the benzyl ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: : Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

Sulfoxide/Sulfone Derivatives: : Products formed through oxidation of the benzylthio group.

Alcohol Derivatives: : Products formed through reduction of the ketone group.

Halogenated Compounds: : Products formed through substitution reactions on the benzyl ring.

Scientific Research Applications

Chemistry

The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in organic synthesis and in the development of new materials.

Biology

In biological research, 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide can be used as a tool to study various biochemical pathways. Its potential interactions with enzymes and receptors make it a candidate for drug development and molecular biology studies.

Medicine

This compound may have potential therapeutic applications due to its ability to interact with specific biological targets. Research is ongoing to explore its efficacy in treating diseases or conditions such as cancer, inflammation, and infectious diseases.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The benzylthio and dihydropyrimidinone moieties of the compound contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Melting Points

Melting points correlate with crystallinity and substituent effects:

- Electron-withdrawing groups (e.g., Br in 4e , m.p. 243–245°C) increase rigidity and melting points compared to electron-donating groups (e.g., 3,4-dimethoxyphenyl in 4k , m.p. 217–219°C) .

Spectroscopic Data

- IR Spectra : All analogs show peaks for C≡N (~2200 cm⁻¹), C=O (~1700 cm⁻¹), and S–C (~650 cm⁻¹) .

- ¹H NMR : The benzylthio group in the target compound would exhibit signals at δ ~4.1 ppm (SCH₂), similar to 4a–4o .

Electronic and Reactivity Profiles

- Benzylthio vs.

- Aryl Substituents : Electron-withdrawing groups (e.g., 4-Br in 4e ) stabilize the pyrimidine ring, while electron-donating groups (e.g., 4-OCH₃ in 4h ) increase electron density at position 5, affecting reactivity in further functionalization .

Biological Activity

The compound 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₄N₂O₃S

- Molecular Weight : 278.33 g/mol

- CAS Number : 1105191-32-9

The compound features a benzylthio group attached to a dihydropyrimidinone ring, which is further connected to an acetamide moiety. This unique structure contributes to its biological activity.

The primary mechanism of action for this compound involves its interaction with specific biological targets, particularly the TIR1 (Transport Inhibitor Response 1) auxin receptor. This interaction enhances root-related signaling responses in plants, promoting significant root growth. The biochemical pathways activated by this compound mirror those triggered by auxins, indicating its potential role as a plant growth regulator .

Plant Growth Regulation

Research indicates that the compound promotes root growth in plants through its action on the TIR1 receptor. This has implications for agricultural practices, potentially improving crop yields and resilience.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| 2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid | 268.31 g/mol | Plant growth regulation |

| 2-(Benzylthio)-4,6-dioxo-1,6-dihydropyrimidin-5-yl]acetic acid | 284.31 g/mol | Antitumor activity |

| 2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]propanoic acid | 294.35 g/mol | Antimicrobial activity |

This table illustrates how variations in structure can influence biological activity, with some compounds showing enhanced antitumor or antimicrobial effects compared to others.

Case Studies and Research Findings

Recent studies have highlighted the potential of compounds in the dihydropyrimidine class for therapeutic applications:

- Antitumor Studies : In vitro studies on related compounds have demonstrated significant cytotoxicity against lung cancer cell lines (A549, HCC827, NCI-H358) using MTS assays. These studies suggest that modifications to the dihydropyrimidine structure can enhance antitumor efficacy .

- Agricultural Applications : The ability of similar compounds to act as plant growth regulators suggests that this compound could be utilized in agricultural formulations aimed at improving root development and overall plant health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.